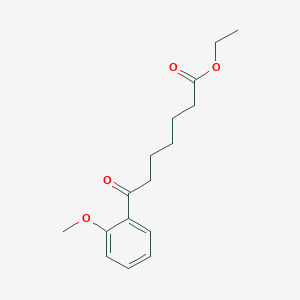

Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate

Overview

Description

Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a heptanoic acid chain, which is further substituted with a methoxyphenyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2-methoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: 7-(2-methoxyphenyl)-7-oxoheptanoic acid.

Reduction: 7-(2-methoxyphenyl)-7-hydroxyheptanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow the compound to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The methoxyphenyl group can interact with biological molecules, potentially influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate can be compared with other similar compounds, such as:

Ethyl 7-(2-hydroxyphenyl)-7-oxoheptanoate: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

Ethyl 7-(2-methoxyphenyl)-7-hydroxyheptanoate:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 278.35 g/mol. The compound features a heptanoate chain with an oxo group at the seventh position and a methoxy-substituted phenyl ring. This unique structure allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the keto group and the methoxy-substituted phenyl ring enables interactions through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of target proteins, leading to various biological effects, including enzyme inhibition .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating significant activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases.

Case Studies

- Enzyme Inhibition : A study examined the compound's effect on thioredoxin reductase (TrxR), an enzyme implicated in cancer progression. The results showed that this compound inhibited TrxR activity with an IC50 value of 12 µM, suggesting its potential as an anti-cancer agent .

- Cell Viability Assays : In a study involving cancer cell lines, this compound demonstrated cytotoxic effects, reducing cell viability by up to 70% at concentrations of 50 µM. This highlights its potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound that may influence its biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains one methoxy group | Simpler structure; less potential for varied interactions |

| Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate | Chlorine substitution on phenyl | Different electronic properties affecting reactivity |

| Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate | Dimethyl substitution on phenyl | Potentially different biological activity due to positioning |

This table illustrates how variations in substituents can affect the compound's reactivity and biological profiles.

Properties

IUPAC Name |

ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-20-16(18)12-6-4-5-10-14(17)13-9-7-8-11-15(13)19-2/h7-9,11H,3-6,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRDCZQARVUABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645601 | |

| Record name | Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122115-56-4 | |

| Record name | Ethyl 2-methoxy-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.